5-BENZYL-3'-(4-METHYLBENZENESULFONYL)-8'-NITRO-1',2',3',4',4'A,6'-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5'-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE
Overview
Description
1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazino[1,2-a]quinoline core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves the sulfonylation of the aromatic ring using reagents such as sulfonyl chlorides.
Spiro formation: The spiro structure is formed through a cyclization reaction that links the pyrazino[1,2-a]quinoline core with the pyrimidine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or alkylation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The spiro structure can impart unique physical properties, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Industrial Applications: Its chemical reactivity can be harnessed in various industrial processes, such as catalysis or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione can be compared with other similar compounds, such as:
Spiro[pyrazino[1,2-a]quinoline] derivatives: These compounds share the spiro structure and may have similar chemical reactivity and applications.
Sulfonyl-substituted aromatic compounds: These compounds have similar functional groups and may undergo similar chemical reactions.
Nitro-substituted heterocycles: These compounds have similar electronic properties and may be used in similar applications.
The uniqueness of 1’-benzyl-3-[(4-methylphenyl)sulfonyl]-8-nitro-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrazino[1,2-a]quinoline-5,5’-pyrimidine]-2’,4’,6’(1’H,3’H)-trione lies in its combination of functional groups and spiro structure, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
1-benzyl-3'-(4-methylphenyl)sulfonyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O7S/c1-19-7-10-23(11-8-19)42(40,41)31-13-14-32-24-12-9-22(34(38)39)15-21(24)16-29(25(32)18-31)26(35)30-28(37)33(27(29)36)17-20-5-3-2-4-6-20/h2-12,15,25H,13-14,16-18H2,1H3,(H,30,35,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGGUHDHAWCTHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C(C2)C4(CC5=C3C=CC(=C5)[N+](=O)[O-])C(=O)NC(=O)N(C4=O)CC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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